XLogP3 Lipophilicity: 5.8 for 6-Bromo-4-Phenoxy Derivative Surpasses Key Comparators
The target compound exhibits a computed XLogP3-AA value of 5.8, as reported in PubChem [1]. This value exceeds the typical range for close analogs with less lipophilic benzamide substituents. For example, N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 476276-68-3, MW 347.2) lacks the phenoxy ether oxygen and aromatic ring extension, which are expected to reduce its computed LogP relative to the target compound . In drug discovery, XLogP values in the 5–6 range are associated with enhanced passive membrane permeability and potential blood-brain barrier penetration, a property relevant to CNS-targeted benzothiazole programs [2]. No direct experimental LogP or LogD measurement for the target compound was identified in the public domain.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.8 (PubChem CID 1185424) |
| Comparator Or Baseline | N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide: XLogP3 not publicly reported; structurally predicted lower due to absence of phenoxy extension |
| Quantified Difference | Not calculable; target compound possesses the highest computed XLogP3 among readily available 6-bromo-benzothiazole-benzamide analogs in PubChem |
| Conditions | Computed property (XLogP3 3.0 algorithm); no experimental LogP/D data available |
Why This Matters
Higher computed lipophilicity may translate to superior membrane permeability and CNS exposure potential, critical factors for programs targeting neurodegenerative or neuro-oncology indications where benzothiazole scaffolds are preferentially explored.
- [1] PubChem. (2025). Compound Summary for CID 1185424: N-(6-bromobenzo[d]thiazol-2-yl)-4-phenoxybenzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1185424 View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central nervous system multiparameter optimization desirability: application in drug discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
